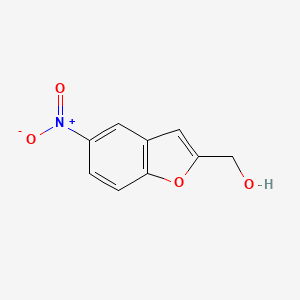

(5-Nitro-1-benzofuran-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Nitro-1-benzofuran-2-yl)methanol is an organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of a nitro group and a hydroxymethyl group in its structure makes this compound particularly interesting for research and industrial applications.

Mechanism of Action

Target of Action

Benzofuran compounds, which (5-nitro-1-benzofuran-2-yl)methanol is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitro-1-benzofuran-2-yl)methanol typically involves the nitration of benzofuran followed by the introduction of a hydroxymethyl group. One common method includes the nitration of benzofuran using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and formylation reactions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The hydroxymethyl group in this compound can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: (5-Nitro-1-benzofuran-2-yl)carboxylic acid.

Reduction: (5-Amino-1-benzofuran-2-yl)methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

- (5-Nitro-2-phenoxyphenyl)methanone

- (5-Bromo-1-benzofuran-2-yl)methanone

- (5-Chloro-2-(1H-imidazol-1-yl)phenyl)methanone

Comparison: (5-Nitro-1-benzofuran-2-yl)methanol is unique due to the combination of the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit enhanced antimicrobial properties and different solubility profiles, making it a valuable compound for various applications.

Biological Activity

(5-Nitro-1-benzofuran-2-yl)methanol is a nitrobenzofuran derivative with the molecular formula C9H7N2O4 and a molecular weight of 193.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. The compound is synthesized from 5-nitrobenzofuran-2-carboxylic acid through reduction processes, primarily using lithium aluminum hydride as a reducing agent .

Chemical Structure and Properties

The structure of this compound features a benzofuran ring system with a nitro group at the 5-position and a hydroxymethyl group at the 2-position. This unique arrangement contributes to its reactivity and biological properties. The compound can be characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

| Property | Value |

|---|---|

| Molecular Formula | C9H7N2O4 |

| Molecular Weight | 193.16 g/mol |

| CAS Number | 90322-48-8 |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the nitro group enhances its reactivity towards free radicals, making it a potential candidate for therapeutic applications targeting oxidative stress-related conditions .

Anticancer Activity

Research indicates that compounds with similar structures to this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, derivatives of benzofuran have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that certain nitro-containing compounds can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments .

A notable case study involved the synthesis of novel benzofuran derivatives from this compound, which exhibited promising anticancer properties against several human cancer cell lines .

Antimicrobial Effects

The antimicrobial potential of this compound is also noteworthy. Nitro-containing compounds are known for their efficacy against various microbial pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA . Studies have shown that compounds with similar structures are effective against bacteria such as Mycobacterium tuberculosis, highlighting the importance of the nitro moiety in their activity .

The mechanism by which this compound exerts its biological effects primarily revolves around its antioxidant properties and its ability to form reactive intermediates upon reduction. These intermediates can interact with cellular components, leading to either protective or cytotoxic effects depending on the context .

Properties

IUPAC Name |

(5-nitro-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIWPSXAGFHMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649793 |

Source

|

| Record name | (5-Nitro-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-48-8 |

Source

|

| Record name | (5-Nitro-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.